Cas no 1220017-47-9 (3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride)

3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
- 3-[2-(2-Ethoxyethoxy)ethyl]piperidinehydrochloride
- 3-(2-(2-Ethoxyethoxy)ethyl)piperidine hydrochloride
- 3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride
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- インチ: 1S/C11H23NO2.ClH/c1-2-13-8-9-14-7-5-11-4-3-6-12-10-11;/h11-12H,2-10H2,1H3;1H
- InChIKey: DCGASSNEWZJMLW-UHFFFAOYSA-N
- ほほえんだ: Cl.O(CCOCC)CCC1CNCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 131
- トポロジー分子極性表面積: 30.5
3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E035555-125mg |
3-[2-(2-Ethoxyethoxy)ethyl]piperidinehydrochloride |
1220017-47-9 | 125mg |
$ 230.00 | 2022-06-05 | ||
TRC | E035555-250mg |
3-[2-(2-Ethoxyethoxy)ethyl]piperidinehydrochloride |
1220017-47-9 | 250mg |
$ 375.00 | 2022-06-05 |
3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochlorideに関する追加情報
3-(2-Ethoxyethoxy)ethylpiperidine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1220017-47-9, commonly referred to as 3-(2-Ethoxyethoxy)ethylpiperidine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered cyclic amine, with a substituted ethoxyethoxy group attached to the nitrogen atom. The structure of this compound is characterized by its piperidine ring, which is a key feature in many bioactive molecules due to its ability to form hydrogen bonds and interact with biological targets.
3-(2-Ethoxyethoxy)ethylpiperidine hydrochloride has been the subject of extensive research in recent years, particularly in the context of its potential applications in drug discovery. The ethoxyethoxy substituent introduces a degree of hydrophilicity to the molecule, which can enhance its solubility and bioavailability. This makes it an attractive candidate for use in pharmaceutical formulations, where solubility is often a critical factor in drug delivery.
Recent studies have explored the synthesis and characterization of 3-(2-Ethoxyethoxy)ethylpiperidine hydrochloride, focusing on optimizing its production process. Researchers have employed various synthetic strategies, including nucleophilic substitution and coupling reactions, to achieve high yields and purity levels. The use of environmentally friendly solvents and catalysts has also been emphasized in these studies, aligning with the growing trend toward sustainable chemical practices.
The pharmacological properties of 3-(2-Ethoxyethoxy)ethylpiperidine hydrochloride have been investigated in several preclinical models. Early findings suggest that this compound exhibits promising activity in certain therapeutic areas, such as central nervous system disorders and inflammatory conditions. Its ability to modulate key cellular pathways makes it a valuable tool for exploring disease mechanisms and developing novel therapeutic interventions.
In terms of structural analysis, 3-(2-Ethoxyethoxy)ethylpiperidine hydrochloride has been studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into the molecule's conformational flexibility and stereochemical properties, which are crucial for understanding its interactions with biological targets.
One of the most exciting developments involving 3-(2-Ethoxyethoxy)ethylpiperidine hydrochloride is its potential role in drug delivery systems. Researchers have explored its use as a carrier molecule for delivering poorly soluble drugs across biological membranes. The compound's amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs and enhance their transport across cellular barriers.
Furthermore, 3-(2-Ethoxyethoxy)ethylpiperidine hydrochloride has been investigated for its antioxidant properties. Preliminary results indicate that this compound can scavenge free radicals and protect cells from oxidative stress, which is a hallmark of many degenerative diseases. These findings open up new avenues for its application in antioxidant therapies.
In conclusion, 3-(2-Ethoxyethoxy)ethylpiperidine hydrochloride (CAS No. 1220017-47-9) is a versatile compound with significant potential in various fields of science and medicine. Its unique structure, combined with its favorable pharmacological properties, positions it as a valuable asset for researchers seeking innovative solutions in drug development and delivery systems.
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